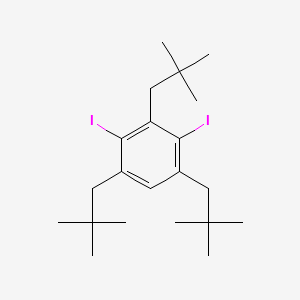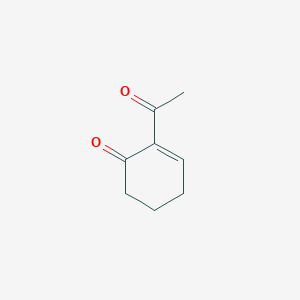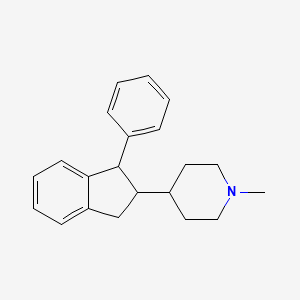
Furoguaiaoxidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furoguaiaoxidin is a lignan compound isolated from the heartwood of Guaiacum officinale L. and Guaiacum sanctum L., which are plants native to the West Indies and northern South America . It is known for its unique structure, which includes alkoxy functions in the 3- and 4-methyl groups of 2,5-diaryl-3,4-dimethylfurans . This compound has garnered interest due to its potential anti-inflammatory properties .
Métodos De Preparación
Furoguaiaoxidin can be synthesized through a novel method of sequential introduction of alkoxy functions in the 3- and 4-methyl groups of 2,5-diaryl-3,4-dimethylfurans . The synthetic route involves the use of specific reagents and conditions to achieve the desired structure.
Análisis De Reacciones Químicas
Furoguaiaoxidin undergoes various chemical reactions, including oxidation and substitution reactions . Common reagents used in these reactions include nitric oxide and interleukin-1β . The major products formed from these reactions are typically derivatives of the original lignan structure, which retain the core functional groups .
Aplicaciones Científicas De Investigación
Furoguaiaoxidin has been studied for its anti-inflammatory effects, particularly in the context of nitric oxide production in hepatocytes . It has shown potential in reducing inflammation by suppressing nitric oxide production in interleukin-1β-treated hepatocytes . Additionally, its unique structure and reactivity make it a subject of interest in organic chemistry research .
Mecanismo De Acción
The mechanism by which furoguaiaoxidin exerts its anti-inflammatory effects involves the suppression of nitric oxide production . This is achieved through the inhibition of the inducible nitric oxide synthase (iNOS) gene expression . The molecular targets and pathways involved in this process are similar to those observed in other lignans, such as gomisin N from Schisandra chinensis fruits .
Comparación Con Compuestos Similares
Furoguaiaoxidin is similar to other lignans isolated from guaiac resin, such as dehydroguaiaretic acid, meso-dihydroguaiaretic acid, and furoguaiacin (α-guaiaconic acid) . this compound is unique due to its specific alkoxy functions and its potent anti-inflammatory properties . This sets it apart from other lignans, making it a compound of significant interest in both medicinal and organic chemistry research .
Propiedades
Fórmula molecular |
C20H20O6 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(Z)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C20H20O6/c1-11(19(23)13-5-7-15(21)17(9-13)25-3)12(2)20(24)14-6-8-16(22)18(10-14)26-4/h5-10,21-22H,1-4H3/b12-11- |
Clave InChI |
ZTNYRNGTBAGYIZ-QXMHVHEDSA-N |
SMILES isomérico |
C/C(=C(\C)/C(=O)C1=CC(=C(C=C1)O)OC)/C(=O)C2=CC(=C(C=C2)O)OC |
SMILES canónico |
CC(=C(C)C(=O)C1=CC(=C(C=C1)O)OC)C(=O)C2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
![3,7-Diazatricyclo[5.2.0.02,4]nonane](/img/structure/B13947450.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one](/img/structure/B13947452.png)

![3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane](/img/structure/B13947459.png)

![(2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B13947478.png)

